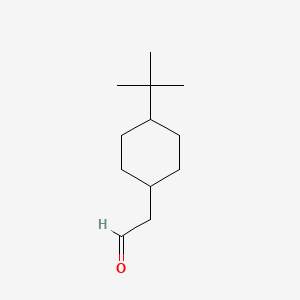

(4-tert-Butylcyclohexyl)acetaldehyde

Descripción general

Descripción

“(4-tert-Butylcyclohexyl)acetaldehyde” is a chemical compound that is widely used in the fragrance industry . It exists in cis and trans forms . The trans-isomer has a rich, woody odor, while the odor of the cis-isomer is more intense and more floral .

Synthesis Analysis

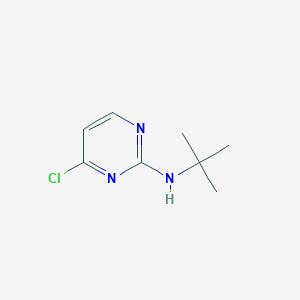

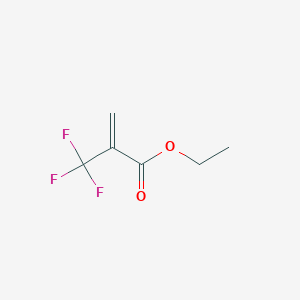

The synthesis of “(4-tert-Butylcyclohexyl)acetaldehyde” involves the catalytic hydrogenation of 4-tert-butylphenol followed by acetylation of the resulting 4-tert-butylcyclohexanol . If Raney nickel is used as the catalyst, a high percentage of the trans-isomer is obtained. A rhodium–carbon catalyst yields a high percentage of the cis-isomer .Molecular Structure Analysis

The molecular formula of “(4-tert-Butylcyclohexyl)acetaldehyde” is C12H22O2 . The molecular weight is 198.3019 . The IUPAC Standard InChI is InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis

“(4-tert-Butylcyclohexyl)acetaldehyde” has a boiling point of 228-230 °C25 mm Hg (lit.) . Its density is 0.934 g/mL at 25 °C (lit.) . The vapor pressure is 7.9Pa at 25℃ . The refractive index is n 20/D 1.452 (lit.) .Aplicaciones Científicas De Investigación

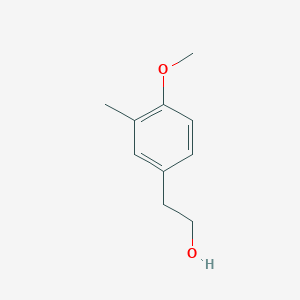

- Leather Cyclohexanol : This compound, also known as 4-(isopropyl)cyclohexanol, contributes to the fragrance of leather-scented products. It exists as a mixture of cis- and trans-isomers, with the cis-isomers being more potent odorants .

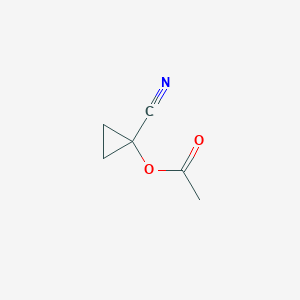

- Woody Acetate : 4-(tert-butyl)cyclohexyl acetate, commonly referred to as woody acetate, is another fragrance ingredient. Like leather cyclohexanol, it also contains cis- and trans-isomers. The cis-isomers are particularly desirable due to their stronger odor .

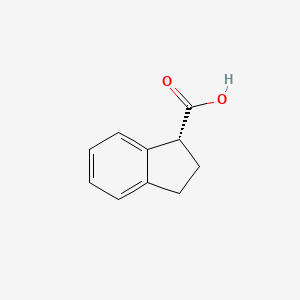

- Researchers have explored the use of commercial alcohol dehydrogenases (ADHs) to produce cis-4-alkylcyclohexanols, including the isopropyl and tert-butyl derivatives. These enzymes selectively reduce the corresponding ketones, providing an environmentally friendly route to valuable fragrance compounds .

- To complete the synthesis of woody acetate, Candida antarctica A (CALA) serves as a catalyst for the enzymatic acetylation of cis-4-(tert-butyl)cyclohexanol. This step enhances the production of the most odorous isomers .

- Researchers have developed a continuous-flow process that combines in-line enzymatic steps with in-line work-up. This innovative approach yields samples of high-purity cis-leather cyclohexanol and cis-woody acetate, streamlining fragrance production .

- Both leather cyclohexanol and woody acetate play essential roles in functional perfumery. They find use in beauty care products, soaps, laundry care items, and household goods .

Fragrance Chemistry

Biocatalysis and Flow Chemistry

Enzymatic Acetylation

Continuous-Flow Process Design

Functional Perfumery Applications

Chemical Synthesis Optimization

Safety and Hazards

“(4-tert-Butylcyclohexyl)acetaldehyde” should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to use personal protective equipment as required and to use the compound in areas with adequate ventilation . Eating, drinking, or smoking while using this product should be avoided .

Propiedades

IUPAC Name |

2-(4-tert-butylcyclohexyl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIVFCPSWQQHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616596 | |

| Record name | (4-tert-Butylcyclohexyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-tert-Butylcyclohexyl)acetaldehyde | |

CAS RN |

88166-21-6 | |

| Record name | (4-tert-Butylcyclohexyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

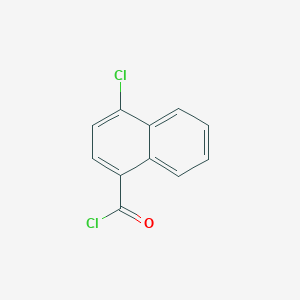

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.